molecular formula C12H14ClN3O B2355865 (2-chloropyridin-4-yl)(1-propyl-1H-imidazol-2-yl)methanol CAS No. 1541598-36-0

(2-chloropyridin-4-yl)(1-propyl-1H-imidazol-2-yl)methanol

Cat. No.: B2355865
CAS No.: 1541598-36-0
M. Wt: 251.71
InChI Key: DMEYKUWUXFPIIT-UHFFFAOYSA-N
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Description

The compound (2-chloropyridin-4-yl)(1-propyl-1H-imidazol-2-yl)methanol is a chemical entity that has garnered attention in scientific research due to its unique physical, chemical, and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloropyridin-4-yl)(1-propyl-1H-imidazol-2-yl)methanol typically involves the reaction of 2-chloropyridine with 1-propyl-1H-imidazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, followed by nucleophilic substitution with 2-chloropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-chloropyridin-4-yl)(1-propyl-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the chloropyridine moiety or to modify the imidazole ring.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or primary amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of (2-chloropyridin-4-yl)(1-propyl-1H-imidazol-2-yl)ketone.

    Reduction: Formation of (2-chloropyridin-4-yl)(1-propyl-1H-imidazol-2-yl)methane.

    Substitution: Formation of (2-aminopyridin-4-yl)(1-propyl-1H-imidazol-2-yl)methanol.

Scientific Research Applications

(2-chloropyridin-4-yl)(1-propyl-1H-imidazol-2-yl)methanol has been widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring, which is known for its biological activity.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2-chloropyridin-4-yl)(1-propyl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, the compound can interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2-chloropyridin-4-yl)methanol: Lacks the imidazole ring, resulting in different reactivity and biological activity.

    (2-chloropyridin-4-yl)(1-methyl-1H-imidazol-2-yl)methanol: Similar structure but with a methyl group instead of a propyl group, leading to variations in physical and chemical properties.

    (2-bromopyridin-4-yl)(1-propyl-1H-imidazol-2-yl)methanol:

Uniqueness

The uniqueness of (2-chloropyridin-4-yl)(1-propyl-1H-imidazol-2-yl)methanol lies in its combination of the chloropyridine and imidazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2-chloropyridin-4-yl)-(1-propylimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-2-6-16-7-5-15-12(16)11(17)9-3-4-14-10(13)8-9/h3-5,7-8,11,17H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEYKUWUXFPIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CN=C1C(C2=CC(=NC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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